

# An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (-)-Sparteine

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## Compound of Interest

Compound Name: (-)-Sparteine

Cat. No.: B7772259

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## Abstract

**(-)-Sparteine**, a naturally occurring tetracyclic bis-quinolizidine alkaloid, has attracted significant attention in the fields of stereoselective synthesis and pharmacology. Its rigid, C2-symmetric chiral structure makes it a highly effective ligand in a multitude of asymmetric transformations. Furthermore, **(-)-sparteine** exhibits notable biological activity, primarily as a class Ia antiarrhythmic agent by blocking voltage-gated sodium channels. This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of **(-)-sparteine**, supported by a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthetic applications.

## Molecular Structure and Physicochemical Properties

**(-)-Sparteine** is a member of the lupin alkaloid family, characterized by a rigid cage-like structure composed of four fused six-membered rings. Its chemical formula is  $C_{15}H_{26}N_2$ <sup>[1]</sup>.

Table 1: General and Physicochemical Properties of **(-)-Sparteine**

Property	Value	Reference(s)
IUPAC Name	(1R,6R,7S,9S,11S,16R)-7,16-Methanoquinolizido[1,2-a][2,3]diazocine	
Systematic Name	(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0 <sup>2,7</sup> .0 <sup>10,15</sup> ]heptadecane	[PubChem CID: 644020]
CAS Number	90-39-1	[1]
Molecular Formula	C <sub>15</sub> H <sub>26</sub> N <sub>2</sub>	[1]
Molecular Weight	234.38 g/mol	[1]
Appearance	Colorless to pale yellow viscous liquid	
Boiling Point	173 °C at 8 mmHg	[Sparteine - NIST WebBook]
Melting Point	-	
Density	1.02 g/cm <sup>3</sup>	[Sparteine - Wikipedia]
Optical Rotation [α]D	-17.5° (c=2, ethanol)	

## Stereochemistry and Conformational Analysis

The stereochemical complexity of **(-)-sparteine** arises from its four chiral centers, with the absolute configuration determined to be (6R, 7S, 9S, 11S). This specific arrangement of stereocenters dictates the overall C<sub>2</sub> symmetry of the molecule, which is crucial for its application as a chiral ligand.

The rigid tetracyclic system of **(-)-sparteine** significantly restricts its conformational freedom. The ground-state conformation features all four rings in a chair conformation, providing a well-defined three-dimensional structure. This rigidity is a key factor in the high stereoselectivity observed in reactions where it is employed as a chiral ligand. Computational studies and spectroscopic analyses have confirmed the stability of this all-chair conformation[4].

Table 2: Spectroscopic Data for **(-)-Sparteine**

Spectroscopic Technique	Key Features	Reference(s)
<sup>1</sup> H NMR	Complex multiplets in the aliphatic region (1.0-3.0 ppm) characteristic of the rigid ring system.	
<sup>13</sup> C NMR	Signals corresponding to the 15 carbon atoms, with chemical shifts indicative of the saturated heterocyclic structure.	
Infrared (IR)	C-H stretching vibrations (~2800-3000 cm <sup>-1</sup> ), C-N stretching, and fingerprint region vibrations.	[4]
Mass Spectrometry (MS)	Molecular ion peak (M <sup>+</sup> ) at m/z 234, with a characteristic fragmentation pattern.	[Sparteine - NIST WebBook]
Vibrational Circular Dichroism (VCD)	A unique spectral fingerprint that is the mirror image of its enantiomer, (+)-sparteine.	

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation and purity assessment of **(-)-sparteine**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **(-)-sparteine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>) in a standard 5 mm NMR tube.
- Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Acquire a standard one-dimensional proton spectrum.
    - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
    - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum to obtain pure absorption lineshapes.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
  - Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectrum of **(-)-sparteine** to confirm its absolute configuration.

Methodology:

- Sample Preparation: Prepare a concentrated solution of **(-)-sparteine** (typically 0.1-0.5 M) in a non-polar solvent that has minimal infrared absorption in the region of interest (e.g., carbon tetrachloride, chloroform).
- Instrument Setup:
  - Use a dedicated VCD spectrometer equipped with a photoelastic modulator (PEM).
  - Purge the instrument with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
  - Acquire the VCD spectrum in the mid-infrared region (e.g., 2000-800 cm<sup>-1</sup>).
  - Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak.
  - Record the spectrum of the pure solvent under the same conditions for background subtraction.
- Data Processing:
  - Subtract the solvent spectrum from the sample spectrum.
  - The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.
  - Compare the experimental spectrum to a theoretically calculated spectrum for the known absolute configuration of **(-)-sparteine** to confirm its identity.

## X-ray Crystallography

Objective: To determine the precise three-dimensional molecular structure of **(-)-sparteine** in the solid state.

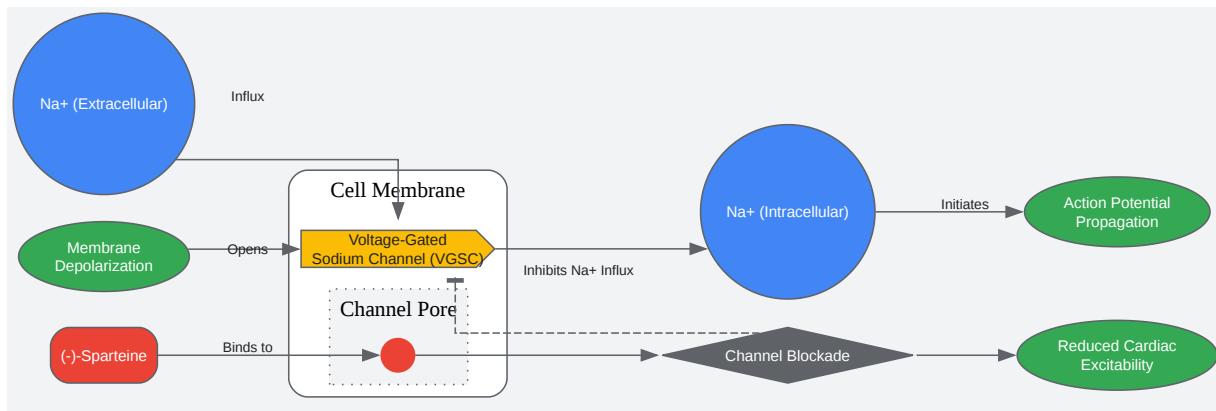
Methodology:

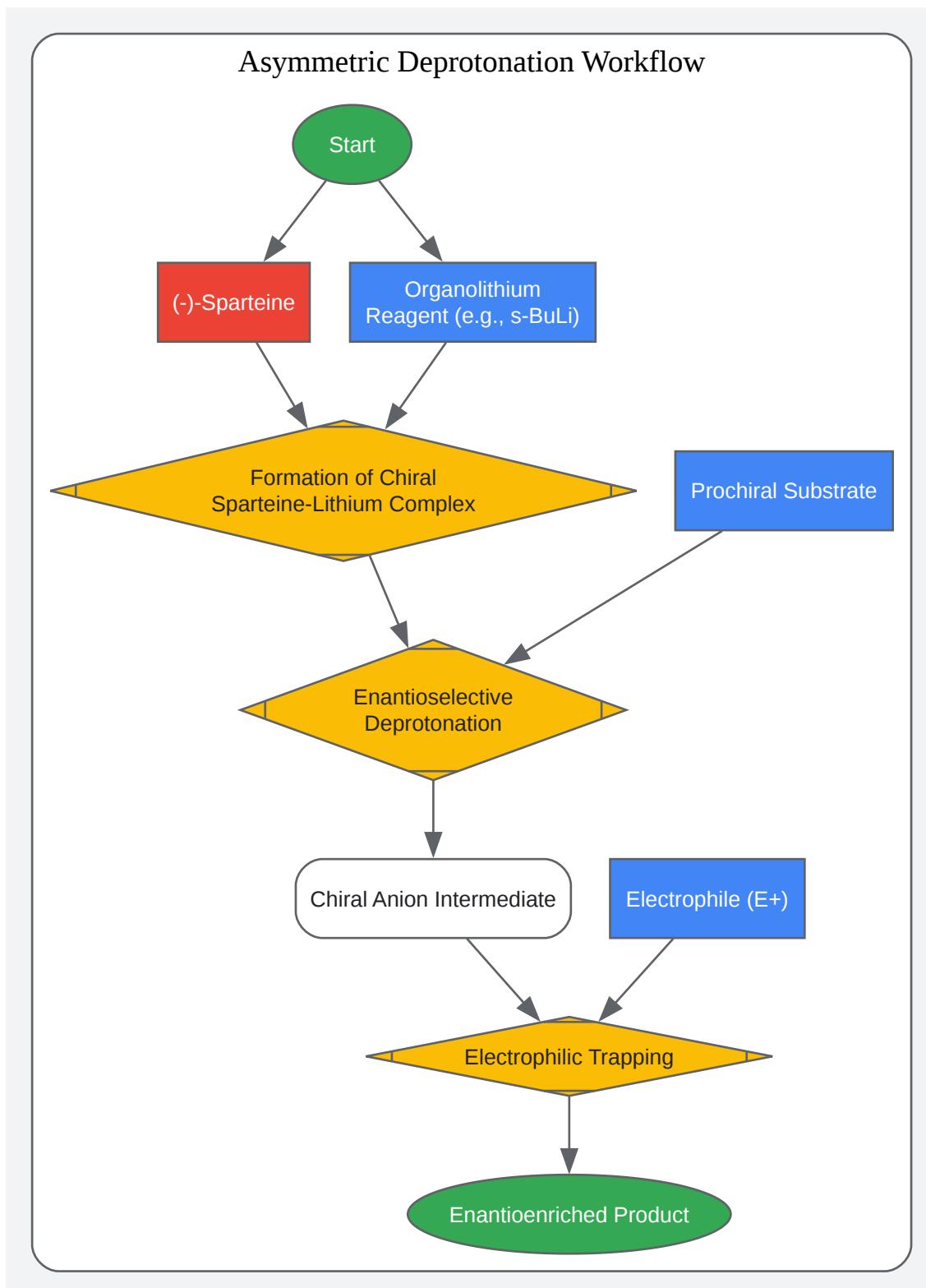
- Crystallization:
  - Grow single crystals of **(-)-sparteine** or a suitable salt (e.g., perchlorate). This is often the most challenging step.
  - Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution can be employed. A variety of solvents and solvent mixtures should be screened.
- Data Collection:
  - Mount a suitable single crystal on a goniometer head.
  - Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.
  - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
  - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Data Processing and Structure Solution:
  - Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
  - Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
  - Determine the unit cell parameters and the space group of the crystal.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

- Structure Refinement:
  - Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
  - Locate and refine the positions of hydrogen atoms.
  - The final refined structure provides accurate bond lengths, bond angles, and torsional angles. The crystallographic data is typically deposited in a database and can be accessed as a Crystallographic Information File (CIF).

## Biological Activity and Signaling Pathway

(-)-Sparteine is classified as a class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels (VGSCs)[\[5\]](#)[\[6\]](#). This blockade reduces the influx of sodium ions into cardiomyocytes, thereby slowing the rate of depolarization of the cardiac action potential and prolonging the effective refractory period.



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